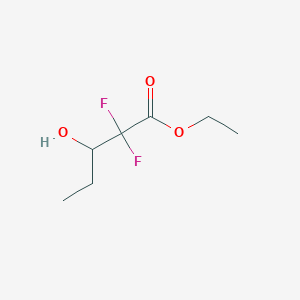
Ethyl 2,2-difluoro-3-hydroxypentanoate
カタログ番号 B1398129
Key on ui cas rn:
1092693-68-9
分子量: 182.16 g/mol
InChIキー: ZSYORKWIMLXNSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08592540B2
Procedure details


Into a 2-L glass flask with a dropping funnel and a condenser, 70.6 g (1.08 mol/1.1 eq) of activated zinc metal and 300 mL of tetrahydrofuran (THF, dehydrated) were added. An ethyl bromodifluoroacetate/THF solution (prepared by dissolving 200 g (0.985 mol) of ethyl bromodifluoroacetate into 80 mL of THF (dehydrated)) and a propionaldehyde/THF solution (prepared by dissolving 58.7 g (1.01 mol/1.0 eq) of propionaldehyde in 80 mL of THF (dehydrated)) were simultaneously dropped into the glass flask. The resulting solution was stirred for 2 hours at room temperature. The completion of the reaction was confirmed by gas chromatography. After that, the solution was separated into an organic layer and an aqueous layer with the addition of water and diisopropyl ether. The thus-obtained organic layer was washed with diluted hydrochloric acid and with water, dried, concentrated under a reduced pressure, and then, distillated under a reduced pressure. With this, 110 g of 2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester was obtained as a light-brown oily substance (yield: 60%, purity: 98%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
zinc
Quantity
70.6 g
Type
catalyst
Reaction Step One

Name
tetrahydrofuran
Quantity
300 mL
Type
solvent
Reaction Step One

Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Reaction Step Two

Name
ethyl bromodifluoroacetate
Quantity
0.985 mol
Type
reactant
Reaction Step Two

Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two

Name
propionaldehyde
Quantity
1.01 mol
Type
reactant
Reaction Step Two

Name
2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:10]1C[CH2:13][CH2:12][CH2:11]1.BrC(F)(F)C(OCC)=O.C(=O)CC.O1CCCC1.C(=O)CC>[Zn].O1CCCC1>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:11]([OH:10])[CH2:12][CH3:13])[CH3:7] |f:0.1,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
zinc
|
|
Quantity
|
70.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
tetrahydrofuran
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
ethyl bromodifluoroacetate THF
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F.O1CCCC1
|
|
Name
|
ethyl bromodifluoroacetate
|
|
Quantity
|
0.985 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
|
Name
|
propionaldehyde THF
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O.O1CCCC1
|
|
Name
|
propionaldehyde
|
|
Quantity
|
1.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After that, the solution was separated into an organic layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous layer with the addition of water and diisopropyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The thus-obtained organic layer was washed with diluted hydrochloric acid and with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(CC)O)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
